1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione
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Overview
Description
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the CAS Number: 57384-39-1 . It has a molecular weight of 205.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a solid compound . It has a molecular weight of 205.21 .Scientific Research Applications
Drug Synthesis Intermediates
Compounds similar to 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione have been used as key intermediates in the synthesis of drug candidates. This suggests that it could be used in pharmaceutical research for developing new medications .
Mitsunobu Reaction
The Mitsunobu reaction is a chemical reaction that converts alcohols into esters, ethers, or other compounds. Compounds like 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione could potentially be used in this reaction to create new chemical entities .
Stereoselective Synthesis
Stereoselective synthesis is crucial in creating compounds with specific configurations, which is important for drug efficacy. The related research indicates that similar compounds can be synthesized with high stereoselectivity, which could be applicable to 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione as well .
Antitumor Potential
Some benzimidazole derivatives (which share a similar structure) have been evaluated for antitumor potential against different cell lines. This suggests that 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione might also be researched for its potential antitumor properties .
Therapeutic Agents for Cancer
Inspired by the biological significance of related structures like benzimidazole and oxazine derivatives, there is potential for 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione to be developed into therapeutic agents that could control cancer growth .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as π–π interactions . These interactions can lead to changes in the target’s function, potentially influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Action Environment
It’s known that factors such as temperature and atmospheric conditions can influence the action of similar compounds .
properties
IUPAC Name |
1-propan-2-yl-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMZOTFLUVOHGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397923 |
Source
|
Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57384-39-1 |
Source
|
Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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